molecular formula C13H16N2O2 B13050048 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol

2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol

Cat. No.: B13050048
M. Wt: 232.28 g/mol
InChI Key: ZYCVFRSDFXSLJP-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound also contains a tert-butyl group and an oxadiazole ring, which are known to impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Tert-butyl Group: This step often involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with the phenol in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The oxadiazole ring is then attached to the phenol through a substitution reaction.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with various groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Biochemical Probes: Used to study enzyme activity.

    Drug Development: Potential precursor for pharmaceuticals.

Medicine

    Antimicrobial Agents: Investigated for antimicrobial properties.

    Antioxidants: Potential use as an antioxidant in medical formulations.

Industry

    Polymer Additives: Used to improve the stability and performance of polymers.

    Coatings: Incorporated into coatings for enhanced durability.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, altering their activity.

    Chemical Reactions: Acts as a catalyst or intermediate, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: Lacks the oxadiazole ring.

    4-(3-Methyl-1,2,4-oxadiazol-5-YL)phenol: Lacks the tert-butyl group.

Uniqueness

    Oxadiazole Ring: Provides unique electronic properties.

    Tert-butyl Group: Increases steric hindrance and stability.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-tert-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol

InChI

InChI=1S/C13H16N2O2/c1-8-14-12(17-15-8)9-5-6-11(16)10(7-9)13(2,3)4/h5-7,16H,1-4H3

InChI Key

ZYCVFRSDFXSLJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)O)C(C)(C)C

Origin of Product

United States

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